1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one
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Overview
Description
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazolopyridazine moiety is known to impart various biological activities, making it a valuable scaffold for drug development.
Preparation Methods
The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of acid catalysts, cyclization reactions, and nucleophilic substitutions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolopyridazine moieties, using reagents like alkyl halides or acyl chlorides.
Cyclization: The formation of the triazolopyridazine core itself is a cyclization reaction, typically involving hydrazine derivatives and appropriate precursors
Scientific Research Applications
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also feature a triazole ring fused with another heterocycle and are known for their antiviral and antimicrobial properties .
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one stands out due to the presence of the trifluorobutanone moiety, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C17H20F3N5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C17H20F3N5O/c18-17(19,20)8-5-15(26)24-9-6-12(7-10-24)16-22-21-14-4-3-13(11-1-2-11)23-25(14)16/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
CHLFMNBRESYKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)CCC(F)(F)F)C=C2 |
Origin of Product |
United States |
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